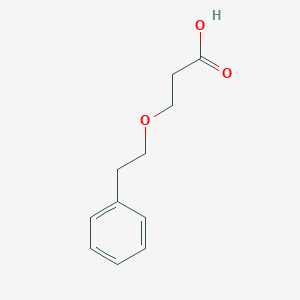
3-(2-Phenylethoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenylethoxy)propanoic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Diabetes Management
Research has indicated that derivatives of 3-(2-Phenylethoxy)propanoic acid can act as multi-target ligands for diabetes treatment. Specifically, compounds synthesized from this acid have shown effectiveness in inhibiting key enzymes implicated in diabetes, such as aldose reductase and protein tyrosine phosphatase 1B. A study highlighted the synthesis of 3-(5-arylidene-4-oxothiazolidin-3-yl)propanoic acids, which demonstrated promising results against these targets, suggesting potential for developing new therapeutic agents for diabetes management .
1.2 Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In particular, its analogs have been tested as quorum sensing antagonists, which can inhibit bacterial communication and virulence. This application is particularly relevant in combating antibiotic-resistant bacterial strains. The study reported that certain analogs of this compound effectively inhibited bioluminescence in Vibrio harveyi, a model organism for studying quorum sensing .
Pesticidal Applications
2.1 Minimal Risk Pesticide
This compound has been recognized for its potential use as a pesticide. It is classified under minimal risk pesticides in the U.S., allowing it to be used without extensive registration processes. Its antifungal properties have been utilized in formulations aimed at managing pests like bed bugs, demonstrating its utility in agricultural and household pest control .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound derivatives. These compounds are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that certain derivatives may enhance neuronal survival and function under stress conditions.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound derivatives involves various chemical reactions that allow for structural modifications aimed at enhancing biological activity. The structure-activity relationship studies provide insights into how changes in molecular structure affect pharmacological properties, guiding the design of more effective compounds.
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| 3-(5-arylidene-4-oxothiazolidin-3-yl)propanoic acid | Protein Tyrosine Phosphatase 1B | Moderate |
| 3-methyl-N-(2′-phenylethyl)-butyramide | Quorum Sensing in Vibrio harveyi | Effective |
Propriétés
Numéro CAS |
155526-40-2 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
3-(2-phenylethoxy)propanoic acid |
InChI |
InChI=1S/C11H14O3/c12-11(13)7-9-14-8-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13) |
Clé InChI |
IENQCPAFBMYUKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOCCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














